molecular formula C10H10N2 B072811 3-Methyl-1-phenyl-1H-pyrazole CAS No. 1128-54-7

3-Methyl-1-phenyl-1H-pyrazole

Cat. No.: B072811
CAS No.: 1128-54-7
M. Wt: 158.2 g/mol
InChI Key: RJXLUGSJEMSDPK-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as building blocks for more complex heterocyclic systems and have significant relevance in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-phenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines. For instance, the reaction of 1-acetoacetyl-4-benzyl oxygen carbonyl piperidines with phenylhydrazine in the presence of a solvent like ethanol under reflux conditions yields the desired pyrazole . Another method involves the use of nano-zinc oxide as a catalyst to achieve regioselective synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions. For example, the reaction of phenylhydrazine with 1,3-diketones in the presence of a suitable catalyst and solvent can be scaled up for industrial purposes. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
  • 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-3-phenyl-1H-pyrazole

Comparison: this compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. Compared to other similar compounds, it exhibits distinct reactivity and biological activity profiles, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-7-8-12(11-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXLUGSJEMSDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150179
Record name 3-Methyl-1-phenyl-1H-pyrazole
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-54-7
Record name 3-Methyl-1-phenyl-1H-pyrazole
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Record name 3-Methyl-1-phenyl-1H-pyrazole
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Record name 3-Methyl-1-phenylpyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Methyl-1-phenyl-1H-pyrazole?

A1: The molecular formula of this compound is C10H10N2, and its molecular weight is 158.20 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound derivatives?

A2: Researchers frequently utilize spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy [, , , , ], Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , , , , , ], and Mass Spectrometry (MS) [, , , , , ] to elucidate the structures of this compound derivatives.

Q3: What is a common starting material for synthesizing this compound derivatives?

A3: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a versatile starting material in the synthesis of various this compound derivatives [, , , , , , , , , , ].

Q4: How can this compound-4-carbaldehyde be utilized to synthesize pyrazolopyridines?

A4: Reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid yields 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids. []

Q5: Can you elaborate on the reaction of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenols?

A5: Under basic conditions, this reaction produces corresponding 5-aryloxy derivatives. These derivatives can further react with substituted acetophenones to yield chalcones, which, in the presence of acetic acid, undergo cyclocondensation reactions with hydrazine to form N-acetylated reduced bipyrazoles. []

Q6: How can microwave irradiation be utilized in the synthesis of this compound derivatives?

A6: Microwave irradiation facilitates the reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and N-benzylmethylamine, yielding 5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate serves as a precursor for synthesizing various chalcones and subsequently reduced bipyrazoles through reactions with acetophenones and hydrazine, respectively. []

Q7: Describe the synthesis of tetrazolyl this compound amides.

A7: These compounds can be synthesized using a rapid and efficient microwave-assisted method. The approach significantly reduces reaction time compared to traditional heating techniques. []

Q8: What are some potential applications of this compound derivatives?

A8: Research highlights the potential of this compound derivatives in various fields, including their use as antifungal agents [, ], antibacterial agents [, , , ], antitumor agents [, ], antioxidants [], and as a key component in the antidiabetic drug Teneligliptin [, ].

Q9: What is the mechanism of action of Teneligliptin?

A9: Teneligliptin, a drug containing a 1,3,5-substituted pyrazole moiety, is utilized in the treatment of Type 2 Diabetes []. While its specific mechanism of action isn't explicitly described in the provided research, it's known to improve glycemic control, likely by enhancing incretin hormone activity.

Q10: How effective are 5-imidazopyrazole incorporated fused pyran motifs against tuberculosis?

A10: These compounds have been synthesized using microwave irradiation. Preliminary in vitro studies indicate promising antituberculosis activity against the Mycobacterium tuberculosis H37Rv strain. []

Q11: How is computational chemistry employed in studying this compound derivatives?

A11: Researchers leverage density functional theory (DFT) calculations to study the structural and electronic properties of these compounds [, , , ]. These simulations provide insights into molecular properties and aid in designing new derivatives with potentially improved activity.

Q12: How does the structure of this compound derivatives influence their biological activity?

A12: Modifying the substituents on the pyrazole ring significantly impacts the biological activity of these compounds. For example, introducing electron-withdrawing groups like nitro or halogen atoms can enhance their antitumor or antimicrobial activity [, ].

Q13: What is the significance of molecular docking studies in this context?

A13: Molecular docking simulations help predict the binding affinities and interactions of these compounds with biological targets like enzymes and receptors []. This information is valuable for understanding their mechanism of action and for optimizing their structure to improve potency and selectivity.

Q14: How does the stability and solubility of this compound derivatives vary?

A14: The stability and solubility of these compounds are influenced by factors like the nature and position of substituents, pH, temperature, and the presence of other chemicals. Understanding these factors is crucial for developing stable formulations [, ].

Q15: What strategies can be used to improve the stability and solubility of these compounds?

A15: Strategies to enhance stability and solubility include forming salts, using appropriate excipients, encapsulation techniques, and developing specific drug delivery systems like nanoparticles or liposomes [].

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